Product packaging for Cyclosporin A-d4 (Major)(Cat. No.:)

Cyclosporin A-d4 (Major)

Cat. No.: B1151796
M. Wt: 1206.64
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclosporin A-d4 (Major), also known as Cyclosporin A-d4 (Major), is a useful research compound. Its molecular formula is C₆₂H₁₀₇D₄N₁₁O₁₂ and its molecular weight is 1206.64. The purity is usually 95%.
BenchChem offers high-quality Cyclosporin A-d4 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclosporin A-d4 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₆₂H₁₀₇D₄N₁₁O₁₂

Molecular Weight

1206.64

Synonyms

Cyclosporine-d4;  Ciclosporin-d4;  Atopica-d4;  Sandimmun(e)-d4;  Neoral-d4;  Optimmune-d4; 

Origin of Product

United States

Foundational Research Perspectives on Cyclosporin A D4 Major

Contextualizing Stable Isotope-Labeled Cyclosporins within Immunosuppressant Research

Stable isotope-labeled compounds, such as those labeled with deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be safely used in various research applications. metsol.com In the realm of immunosuppressant research, these labeled molecules, including deuterated cyclosporins, are invaluable tools. They are frequently employed as internal standards for highly accurate quantification of drug levels in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). veeprho.comresearchgate.netnih.gov This precise measurement is critical due to the narrow therapeutic windows of many immunosuppressants, where slight variations in concentration can lead to toxicity or graft rejection. nih.gov

The use of stable isotope-labeled internal standards helps to correct for variations during sample preparation and analysis, leading to more reliable and reproducible data. researchgate.net This is particularly important in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. acs.orgnih.gov By providing a clear and accurate picture of a drug's behavior in a biological system, researchers can better understand its efficacy and metabolic fate. nih.gov

Significance of Stable Isotope Labeling in Advanced Biomedical Research

The application of stable isotope labeling extends far beyond immunosuppressant research, playing a crucial role in various fields of advanced biomedical science. nih.gov This technique allows researchers to trace the metabolic pathways of molecules within a biological system without altering their chemical properties. metsol.comsilantes.com By replacing specific atoms with their heavier, stable isotopes, scientists can track the transformation and movement of compounds with high precision. studysmarter.co.uk

Key applications of stable isotope labeling in biomedical research include:

Metabolomics: Elucidating complex metabolic pathways and fluxes. silantes.com

Proteomics: Quantifying protein expression and turnover.

Genomics and Gene Expression Analysis: Measuring changes in gene expression and understanding regulatory mechanisms. silantes.com

Drug Development: Expediting the drug development process by providing early insights into the pharmacokinetics and pharmacodynamics of new drug candidates. metsol.com

The ability to perform these studies without the risks associated with radioactive isotopes makes stable isotope labeling a cornerstone of modern biomedical investigation, enabling safer and more detailed exploration of biological processes. metsol.com

Historical Development and Research Trajectory of Cyclosporin (B1163) A and its Deuterated Analogs

Cyclosporin A, a cyclic polypeptide, was discovered in the 1970s by researchers at Sandoz from a fungus. semanticscholar.orgbritannica.com Its potent immunosuppressive properties, particularly its ability to selectively inhibit T-lymphocytes, revolutionized the field of organ transplantation. britannica.comnih.gov The first successful uses in kidney transplants were reported in 1978-79. nih.gov By the early 1980s, Cyclosporin A had become a cornerstone of immunosuppressive therapy, significantly improving the success rates of organ transplants. nih.gov

The development of deuterated analogs of Cyclosporin A, such as Cyclosporin A-d4, represents a more recent advancement in the research trajectory of this important compound. google.com Deuterium is a stable, non-radioactive isotope of hydrogen. google.com The synthesis of these labeled compounds was driven by the need for highly accurate analytical standards in research and therapeutic drug monitoring. nih.govresearchgate.net Researchers have developed various methods for synthesizing deuterated cyclosporins, focusing on introducing deuterium at specific sites on the molecule. google.comresearchgate.net These deuterated analogs, including Cyclosporin A-d4, are primarily used as internal standards in mass spectrometry-based assays to precisely quantify Cyclosporin A levels in biological matrices. veeprho.comresearcher.life This application is crucial for research into the drug's metabolism and pharmacokinetics. veeprho.com

Biosynthesis and Production Methodologies for Cyclosporin A D4 Major

Elucidation of Biosynthetic Pathways of Cyclosporin (B1163) A in Fungi

Cyclosporin A is a cyclic undecapeptide primarily produced by the fungus Tolypocladium inflatum. researchgate.net Its complex structure, which includes non-proteinogenic amino acids and N-methylated peptide bonds, is not synthesized by standard ribosomal machinery. Instead, its biogenesis is accomplished through a sophisticated enzymatic assembly line. researchgate.netnih.gov

The core of Cyclosporin A's biosynthesis is a massive multifunctional enzyme known as Cyclosporin Synthetase (CySyn), a type of Nonribosomal Peptide Synthetase (NRPS). researchgate.netnih.gov This single polypeptide, with a molecular weight of approximately 1.7 MDa, is responsible for assembling the eleven amino acid precursors. researchgate.net The NRPS is organized into eleven distinct modules, each responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. researchgate.netresearchgate.net

The complete biosynthetic gene cluster responsible for Cyclosporin A production has been identified and characterized in Tolypocladium inflatum. nih.govnih.gov This cluster contains not only the giant gene for the NRPS (cyclosporin synthetase, simA) but also genes for the PKS, an alanine (B10760859) racemase (simB) for the production of D-alanine, and other essential enzymes. asm.orgresearchgate.net Comparative genomic analyses have shown that the cluster also includes genes for a cyclophilin and an ABC transporter, which are believed to confer self-protection to the fungus against the cytotoxic effects of the cyclosporin it produces. nih.govfrontiersin.org Transcriptome analysis has helped to delineate the boundaries of the gene cluster and has shown that its genes are highly expressed under cyclosporin-inducing conditions. nih.gov

Table 1: Key Genes in the Cyclosporin Biosynthetic Cluster

Gene Name Encoded Enzyme/Protein Function in Cyclosporin A Biosynthesis
simA Cyclosporin Synthetase (NRPS) Assembles the 11 amino acid substrates. frontiersin.org
simG Polyketide Synthase (PKS) Involved in the biosynthesis of the Bmt amino acid. asm.org
simB Alanine Racemase Catalyzes the conversion of L-alanine to D-alanine. asm.org
simC Cyclophilin Believed to play a role in self-protection for the fungus. nih.gov
simD ABC Transporter May facilitate transport of Cyclosporin A out of the cell, contributing to tolerance. frontiersin.org

The synthesis of Cyclosporin A by the NRPS is a highly orchestrated process involving a series of catalytic domains within each of the eleven modules. The key domains are the Adenylation (A) domain, which selects and activates the specific amino acid as an aminoacyl adenylate; the Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, which covalently binds the activated amino acid via a thioester linkage; and the Condensation (C) domain, which catalyzes peptide bond formation between the amino acids on adjacent modules. researchgate.net

Furthermore, seven of the eleven modules contain an additional N-methyltransferase (MT) domain, which is responsible for the N-methylation of the peptide backbone, a critical feature for the immunosuppressive activity of Cyclosporin A. researchgate.netnih.gov The entire process proceeds in an assembly-line fashion, starting with the incorporation of D-alanine at position 8, followed by the stepwise addition of the other amino acids to form a linear undecapeptide precursor that remains tethered to the enzyme. nih.gov This linear intermediate is then cyclized and released from the enzyme by a terminal C-domain, completing the synthesis. researchgate.net The entire process involves approximately 40 distinct reaction steps catalyzed by the single Cyclosporin Synthetase enzyme. researchgate.netnih.gov

Strategies for Deuterium (B1214612) Labeling in Cyclosporin A Synthesis for Research Purposes

Deuterium-labeled compounds, such as Cyclosporin A-d4, are invaluable tools in research, particularly for use as internal standards in quantitative mass spectrometry-based analyses and for studying drug metabolism. medchemexpress.comx-chemrx.comclearsynth.com The production of these labeled analogs can be achieved through several strategies.

One common method is biosynthetic incorporation , where a deuterated precursor is fed to the fermentation culture. For example, growing Tolypocladium inflatum in a medium containing a deuterated amino acid can lead to its incorporation into the final Cyclosporin A molecule. clearsynth.com This approach relies on the fungus's natural biosynthetic machinery to incorporate the labeled building block.

A second strategy is chemical synthesis or late-stage isotopic exchange . This involves chemically modifying the fully formed Cyclosporin A molecule to introduce deuterium. Research has demonstrated a method for the preparation of deuterium-labeled Cyclosporin A standards via a hydrogen-deuterium exchange (HDX) reaction. researchgate.net This specific method introduces deuterium atoms at the α-carbon of certain N-methylated amino acid residues, such as sarcosine (B1681465), by treating the molecule with a base in deuterium oxide (D₂O). researchgate.net This post-synthesis labeling is rapid and cost-effective, as it does not require a multi-step de novo synthesis. researchgate.net

Research on Microbial Fermentation and Bioprocess Optimization for Deuterated Cyclosporin A Production

Key parameters optimized for high-yield Cyclosporin A production include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. google.comnih.gov For instance, studies have designed specific production media containing components like glucose, peptone, and various mineral salts to enhance yield. nih.gov Both submerged and solid-state fermentation techniques have been developed and optimized. nih.govcolab.ws In a biosynthetic approach to producing Cyclosporin A-d4, these optimized fermentation conditions would be established first, followed by the addition of the desired deuterated amino acid precursor to the culture, which would then be incorporated into the final product by the fungus.

Isotopic Enrichment and Purity Research in Cyclosporin A-d4 Analog Production

The quality of Cyclosporin A-d4 is defined by its isotopic enrichment and chemical purity. Following synthesis, rigorous analytical methods are employed to confirm the successful incorporation of deuterium and to ensure the absence of impurities.

Research into the chemical synthesis of deuterated Cyclosporin A has utilized mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to verify the results. One study reported the successful introduction of three deuterium atoms—two at the α-carbon of sarcosine and one at the chiral α-carbon of the Bmt residue. researchgate.net The resulting isotopic enrichment and the specific positions of the labels were confirmed by ESI-MS and NMR data. researchgate.net

Commercial suppliers of Cyclosporin A-d4 provide detailed certificates of analysis that specify the purity and isotopic distribution. The purity is typically determined by High-Performance Liquid Chromatography (HPLC) and is often reported to be greater than 95% or even exceed 99%. lgcstandards.comscbt.com The molecular formula (C₆₂H₁₀₇D₄N₁₁O₁₂) and corresponding molecular weight confirm the incorporation of four deuterium atoms. lgcstandards.comscbt.com These analytical techniques are crucial for validating the final product for its intended use as a high-quality internal standard in research. lgcstandards.com

Table 2: Compound Names Mentioned

Compound Name
(4R)-4-[(E)-2-butyl]-4-methyl-L-threonine
ABC transporter
Alanine racemase
Bmt
Cyclophilin
Cyclosporin A
Cyclosporin A-d4
Cyclosporin Synthetase
D-alanine
Deuterium oxide
Glucose
L-alanine
Nonribosomal Peptide Synthetase
Peptone
Polyketide Synthase

Advanced Analytical Methodologies for Cyclosporin A D4 Major in Research Investigations

Role of Cyclosporin (B1163) A-d4 as an Internal Standard in Quantitative Research

Cyclosporin A-d4 serves a critical function in quantitative research, particularly in bioanalytical studies, as an internal standard (IS). Its utility is most pronounced in mass spectrometry-based methods, where precision and accuracy are paramount for determining the concentration of its unlabeled counterpart, Cyclosporin A. The addition of a known quantity of Cyclosporin A-d4 to a sample before processing allows for the correction of analyte loss during sample preparation and compensates for variability in the analytical measurement process.

Theoretical Basis and Advantages of Stable Isotope Internal Standards in Mass Spectrometry

The use of stable isotope-labeled compounds, such as Cyclosporin A-d4, as internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. nih.gov This approach is widely regarded as the gold standard for quantitative analysis due to its high precision and accuracy. nih.gov The theoretical basis for its effectiveness lies in the chemical and physical similarities between the labeled internal standard and the unlabeled native analyte.

Cyclosporin A-d4 is structurally identical to Cyclosporin A, with the exception that four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This substitution results in a mass shift of approximately 4 Daltons, making it easily distinguishable from the native analyte by a mass spectrometer. However, its physicochemical properties, including extraction efficiency, chromatographic retention time, and ionization efficiency in the mass spectrometer's ion source, are nearly identical to those of Cyclosporin A.

The primary advantages of using a stable isotope internal standard like Cyclosporin A-d4 include:

Correction for Sample Preparation Variability: Any loss of analyte during extraction, handling, or concentration steps will be mirrored by a proportional loss of the internal standard.

Compensation for Instrumental Variation: It accounts for fluctuations in injection volume and detector response.

Co-elution with the Analyte: In liquid chromatography, the labeled standard co-elutes with the unlabeled analyte, ensuring that both are subjected to the same conditions at the same time. researchgate.net

Mitigation of Matrix Effects: It is particularly effective at correcting for ion suppression or enhancement caused by the sample matrix. nih.gov

Quantification is achieved by measuring the ratio of the mass spectrometric response of the native analyte to that of the stable isotope-labeled internal standard. Because the concentration of the internal standard is known, the concentration of the native analyte can be calculated with high accuracy. nih.gov

Mitigation of Matrix Effects and Ion Suppression in Bioanalytical Research

Biological matrices, such as whole blood, plasma, or tissue homogenates, are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. nih.gov During mass spectrometric analysis, particularly with electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in significant analytical inaccuracy. nih.gov

The use of Cyclosporin A-d4 is a highly effective strategy to counteract these matrix effects. nih.gov Since Cyclosporin A-d4 co-elutes with Cyclosporin A and has virtually identical ionization properties, it experiences the same degree of ion suppression or enhancement as the native analyte. researchgate.net Consequently, while the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix effects, the ratio of their signals remains constant and accurate. This allows for reliable quantification even in the presence of significant matrix interference. By normalizing the analyte's response to that of the internal standard, the variability introduced by the matrix is effectively canceled out, ensuring the integrity and reliability of the research data. nih.govnih.gov

Mass Spectrometry-Based Quantification Techniques for Cyclosporin A-d4

Mass spectrometry (MS) is the definitive technique for the quantification of Cyclosporin A in research settings, with Cyclosporin A-d4 playing an indispensable role as an internal standard. The high specificity and sensitivity of MS-based methods allow for precise measurement across a wide range of concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for the quantification of Cyclosporin A. nih.govspandidos-publications.com This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly selective and sensitive detection of tandem mass spectrometry. semanticscholar.org In this workflow, the sample extract is first injected into the HPLC system, where Cyclosporin A and the Cyclosporin A-d4 internal standard are separated from other sample components. The co-eluting analyte and internal standard then enter the mass spectrometer, where they are ionized, selected, fragmented, and detected, allowing for highly specific quantification. waters.com

The development of a robust LC-MS/MS method requires careful validation to ensure its performance is suitable for its intended purpose. Validation is performed according to established guidelines and assesses several key parameters, including linearity, sensitivity, precision, and accuracy. nih.govspandidos-publications.com

Linearity: The method demonstrates a linear relationship between the concentration and the instrument's response over a specified range. For Cyclosporin A, methods are typically linear over a wide range, for example, from 5 ng/mL to 2100 ng/mL. nih.govspandidos-publications.com

Sensitivity: The lower limit of quantitation (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. Validated methods can achieve LLOQs as low as 5 ng/mL. researchgate.net

Precision and Accuracy: Precision measures the closeness of repeated measurements (expressed as coefficient of variation, CV%), while accuracy measures the closeness of the measured value to the true value (expressed as bias %). Research methods demonstrate high precision and accuracy, with inter-day imprecision often below 4% and accuracy within a ±5% bias. nih.gov

Below is a table summarizing typical validation results for an LC-MS/MS method for Cyclosporin A using a deuterated internal standard.

Validation ParameterTypical Performance MetricReference
Linear Range5.85 - 1,890.00 ng/mL spandidos-publications.com
Correlation Coefficient (r)> 0.99 spandidos-publications.com
Lower Limit of Quantitation (LLOQ)5.85 ng/mL spandidos-publications.com
Intra-day Precision (CV%)< 1.64% spandidos-publications.com
Inter-day Precision (CV%)≤ 3.5% nih.gov
Accuracy (Bias %)Within ± 5% semanticscholar.org

Optimizing the LC-MS/MS parameters is crucial for achieving the desired sensitivity, specificity, and speed of analysis. This involves selecting the appropriate chromatographic column, mobile phases, and mass spectrometer settings.

Chromatographic Conditions: The goal of chromatography is to separate Cyclosporin A from other matrix components to minimize interference. Reversed-phase chromatography using a C18 or C8 column is common. nih.govresearchgate.net The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often with an additive like formic acid to improve peak shape and ionization efficiency. nih.gov Increasing the column temperature (e.g., to 60-80°C) can improve peak shape and reduce analysis time. researchgate.netscirp.org

Ionization and Mass Spectrometry Parameters: Electrospray ionization (ESI) in positive ion mode is typically used for Cyclosporin A. waters.com In the tandem mass spectrometer, quantification is performed using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (e.g., the ammoniated adduct of Cyclosporin A, [M+NH₄]⁺ at m/z 1220) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. waters.com The same process is followed for the Cyclosporin A-d4 internal standard. This highly specific detection method minimizes interference from other compounds.

The table below presents typical optimized parameters for an LC-MS/MS analysis of Cyclosporin A using a deuterated internal standard.

ParameterTypical SettingReference
Chromatographic ColumnC18 (e.g., 50 x 2.1 mm, 2.7 µm) nih.gov
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid nih.gov
Flow Rate0.5 mL/min nih.gov
Column Temperature60 °C researchgate.net
Ionization ModePositive Electrospray Ionization (ESI+) waters.com
Cyclosporin A MRM Transitionm/z 1220.0 → 1203.0 ([M+NH₄]⁺) waters.com
Cyclosporin A-d4 MRM Transitionm/z 1224.0 → 1207.0 (or similar, depending on labeling)N/A
High-Throughput Analysis in Research Settings

In research environments where a large number of samples need to be analyzed efficiently, high-throughput analysis is crucial. For Cyclosporin A, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the reference standard due to its high accuracy, specificity, and sensitivity, surpassing older methods like immunoassays. nih.gov A significant advancement in this area involves the development of simplified and rapid LC-MS/MS methods that reduce sample preparation time and analytical run times. nih.gov

One such approach utilizes a modified one-step protein precipitation method for whole blood samples, followed by analysis on a C18 column. nih.gov To enhance throughput, some systems employ two high-performance liquid chromatography (HPLC) systems coupled to a single mass spectrometer, effectively doubling the sample processing capacity. nih.gov In one validated method, the total run time for chromatographic separation was 4.3 minutes, but by using the dual HPLC setup, two samples could be analyzed within this timeframe, resulting in an effective analytical time of just 2.15 minutes per sample. nih.gov Cyclosporin A-d4 is frequently used as an internal standard in these assays to ensure accuracy. nih.gov The use of deuterated internal standards is critical for achieving precise and reproducible results in high-throughput settings. nih.gov

Another strategy for high-throughput analysis is the elimination of the chromatographic step altogether by using techniques like Differential Mobility Spectrometry-Mass Spectrometry (DMS-MS/MS). nih.gov This approach, often using flow injection analysis, can achieve cycle times of less than one minute, making it ideal for applications like cell permeability assays where numerous time points are measured. nih.gov

Table 1: Comparison of High-Throughput LC-MS/MS Method Parameters

ParameterDescriptionReference
Sample PreparationModified one-step protein precipitation nih.gov
Chromatography ColumnC18 (50x2.1 mm, 2.7 µm) nih.gov
Mobile PhaseGradient elution with methanol and 2 mM ammonia (B1221849) acetate (B1210297) with 0.1% formic acid in water nih.gov
Flow Rate0.5 ml/min nih.gov
Total Run Time (Single HPLC)4.3 minutes nih.gov
Effective Run Time (Dual HPLC)2.15 minutes per sample nih.gov
Internal StandardDeuterated Cyclosporin A (e.g., CSA-d12, CsA-d4) nih.govnih.gov

Differential Mobility Spectrometry-Mass Spectrometry (DMS-MS/MS) Applications

Differential Mobility Spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), coupled with tandem mass spectrometry (MS/MS), offers a powerful analytical tool for the study of Cyclosporin A and its analogues. nih.govnih.gov This technique provides an orthogonal gas-phase separation based on the differential mobility of ions in high and low electric fields, allowing for the separation of isomers, conformers, and isobars that may be indistinguishable by mass spectrometry alone. nih.govresearchgate.net

A key application of DMS-MS/MS in research is the rapid quantification of Cyclosporin A in complex biological matrices, such as cell culture media, with minimal sample preparation. nih.gov By using DMS as a gas-phase filter, interfering ions and chemical noise are suppressed, which often eliminates the need for time-consuming liquid chromatography. nih.gov In a typical setup, the sample is simply diluted with a mobile phase and an internal standard, such as Cyclosporin A-d4, is added. nih.gov The analysis time can be as short as 30 seconds per sample. nih.gov

Furthermore, DMS-MS/MS is highly effective in structural research for separating challenging cyclosporin analogues. nih.gov Studies have demonstrated its ability to separate structural isomers like Cyclosporin A and isocyclosporin A, as well as enantiomers like Cyclosporin A and Cyclosporin H. nih.govresearchgate.net The technique is also sensitive enough to separate different conformers of a single cyclosporin isomer. nih.gov This level of separation provides valuable information for understanding the structure-activity relationships of these compounds. The separated ions can be further analyzed by tandem mass spectrometry (MS/MS) to obtain fragment information that helps in distinguishing the different forms. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) in Structural and Metabolite Identification Research

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and metabolite identification of drugs like Cyclosporin A. Unlike standard triple quadrupole mass spectrometers, HRMS instruments, such as Orbitrap-based systems, provide high mass accuracy (typically within 2-5 ppm) and high resolving power (often exceeding 70,000 FWHM). nih.gov These capabilities are crucial for determining the elemental composition of parent drugs and their metabolites with high confidence.

In research settings, Ultra-Performance Liquid Chromatography coupled to HRMS (UPLC-HRMS) is used to develop highly sensitive and accurate methods for analyzing Cyclosporin A. nih.gov The full-scan data acquisition mode of HRMS provides a comprehensive, untargeted record of all ions within a specified mass range, which is invaluable for retrospective analysis of potential metabolites without prior knowledge of their structure. nih.gov For instance, in the analysis of Cyclosporin A, HRMS can precisely measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ at 1202.8485 and its hydroxylated metabolite (HCsA) at 1218.8420. nih.gov The deuterated internal standard, Cyclosporin A-d4 ([M+H]⁺ at m/z 1206.8727), ensures accurate quantification. nih.gov The high mass accuracy allows for the confident identification of these compounds and differentiation from other endogenous or exogenous substances in complex samples. nih.gov

Table 2: HRMS Parameters for Cyclosporin A Analysis

ParameterSettingReference
Ionization ModeElectron Spray Ionization (ESI) Positive nih.gov
Scan ModeFull MS Scan nih.gov
Resolution70,000 FWHM nih.gov
Mass Accuracy&lt; 5 ppm nih.gov
m/z for Cyclosporin A [M+H]⁺1202.8485 nih.gov
m/z for Hydroxylated CsA [M+H]⁺1218.8420 nih.gov
m/z for Cyclosporin A-d4 [M+H]⁺1206.8727 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Isotopic Analysis Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and conformation of molecules in solution. ethz.chencyclopedia.pub In Cyclosporin A research, NMR has been fundamental in elucidating its complex structure, both in its free state and when bound to its target protein, cyclophilin. ethz.chutmb.edu

NMR studies, particularly those utilizing isotope-labeling, provide detailed insights into molecular interactions and conformations. nih.gov For example, by using ¹³C-labeled Cyclosporin A analogues, researchers have been able to determine the conformation of the peptide bond between residues 9 and 10, finding that it changes from cis in solution to trans when bound to cyclophilin. nih.gov This type of detailed structural information is critical for understanding its mechanism of action.

Other Chromatographic and Spectroscopic Research Methods Utilizing Cyclosporin A-d4

Beyond the mainstream methods, several other chromatographic and spectroscopic techniques are utilized in research involving Cyclosporin A, often employing Cyclosporin A-d4 as an internal standard for quantification.

Supercritical Fluid Chromatography (SFC) has emerged as a rapid and efficient method for separating multiple cyclosporin analogues. scirp.org SFC uses carbon dioxide in its supercritical state as the primary mobile phase, often with an alcohol modifier like ethanol. This technique has been shown to resolve five naturally occurring cyclosporin analogues (A, B, C, D, and H) in a single injection on a bare silica (B1680970) column, a separation that is often complicated with conventional HPLC. scirp.org The unique properties of the supercritical fluid allow for fast separations with high resolution.

HPLC coupled with UV detection (HPLC-UV) remains a workhorse method for routine quantification of Cyclosporin A in various formulations, such as nanofibers designed for enhanced dissolution. acs.org A typical method involves a reverse-phase C18 column, a mobile phase of acetonitrile and water, and detection at 210 nm. acs.org While less specific than MS detection, it is a robust and cost-effective technique for quality control and formulation studies.

Time-of-Flight Mass Spectrometry (TOF-MS) , including techniques like TOF-Secondary Ion Mass Spectrometry (TOF-SIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI)/TOF-MS, has also been applied for the quantitative measurement of Cyclosporin A in blood. elsevierpure.com These methods offer high sensitivity and mass accuracy, providing an alternative to tandem quadrupole systems for specific research applications. elsevierpure.com In all these mass spectrometry-based chromatographic methods, the co-injection of Cyclosporin A-d4 is standard practice to correct for matrix effects and variations in instrument response, thereby ensuring the accuracy of the quantitative results. nih.gov

Molecular and Cellular Mechanistic Investigations of Cyclosporin A D4 Major

Molecular Interactions and Binding Affinity Research with Cyclophilin

The initial and critical step in the mechanism of action of Cyclosporin (B1163) A, and by extension Cyclosporin A-d4, is its binding to a family of intracellular proteins known as cyclophilins.

Cyclosporin A forms a high-affinity complex with Cyclophilin A (CyPA), the most abundant cyclophilin isoform. This interaction is a prerequisite for its immunosuppressive activity. The binding is highly specific and occurs in the cytoplasm of T-lymphocytes and other cells. Research has also demonstrated that Cyclosporin A and its derivatives can bind to other cyclophilin isoforms, such as Cyclophilin B and C, albeit with different affinities. nih.gov

The binding affinity of Cyclosporin A to various cyclophilins has been quantified using techniques like fluorescence spectroscopy. These studies provide insight into the strength of the interaction, which is crucial for the subsequent inhibition of downstream targets.

CompoundCyclophilin IsoformDissociation Constant (Kd)Reference
Cyclosporin ACyclophilin A36.8 nM nih.gov
Cyclosporin ACyclophilin B9.8 nM nih.gov
Cyclosporin ACyclophilin C90.8 nM nih.gov

Upon binding to CyPA, Cyclosporin A undergoes a significant conformational change. In its unbound state in organic solvents, Cyclosporin A exists in a different conformation than when it is bound to CyPA. This change is crucial for the formation of the active complex that inhibits calcineurin. medchemexpress.com Nuclear Magnetic Resonance (NMR) and X-ray crystallography studies have been instrumental in elucidating these structural dynamics. medchemexpress.com The transition from the "free" to the "bound" conformation involves changes in the peptide backbone, including a cis-trans isomerization of a peptide bond. medchemexpress.com

Calcineurin Inhibition Research at the Molecular Level

The primary immunosuppressive effect of the Cyclosporin A-cyclophilin complex is the inhibition of the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.

The Cyclosporin A-CyPA complex does not bind to the active site of calcineurin. Instead, it forms a ternary complex with calcineurin, effectively blocking the access of its substrates. upenn.edu This steric hindrance prevents calcineurin from dephosphorylating its target proteins, most notably the Nuclear Factor of Activated T-cells (NF-AT). upenn.edu The inhibition of calcineurin's phosphatase activity is the central event that leads to the suppression of T-cell activation. The inhibitory potency of Cyclosporin A on calcineurin has been well-characterized.

InhibitorTarget EnzymeIC50Reference
Cyclosporin ACalcineurin~5-10 nM nih.govmedchemexpress.com

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and pertains to the non-deuterated Cyclosporin A. Specific IC50 data for Cyclosporin A-d4 (Major) is not extensively documented.

Downstream Signaling Pathway Modulation Research

The inhibition of calcineurin by the Cyclosporin A-d4-CyPA complex has profound effects on downstream signaling pathways that are critical for T-cell activation and immune response.

In resting T-cells, the transcription factor NF-AT is phosphorylated and resides in the cytoplasm. Upon T-cell activation, intracellular calcium levels rise, activating calcineurin. Calcineurin then dephosphorylates NF-AT, exposing a nuclear localization signal. This allows NF-AT to translocate into the nucleus, where it binds to DNA and promotes the transcription of genes encoding various cytokines, including interleukin-2 (B1167480) (IL-2). upenn.edunih.gov

By inhibiting calcineurin, the Cyclosporin A-d4-CyPA complex prevents the dephosphorylation of NF-AT. upenn.edu As a result, NF-AT remains in its phosphorylated state in the cytoplasm and cannot move to the nucleus to initiate the transcription of pro-inflammatory cytokine genes. nih.gov This blockade of NF-AT translocation is a key molecular event that explains the immunosuppressive properties of Cyclosporin A and its deuterated analogue.

Modulation of Cytokine Gene Transcription (e.g., IL-2, IL-4)

Cyclosporin A (CsA) is a potent immunomodulatory agent whose primary mechanism of action involves the inhibition of cytokine gene transcription, particularly those crucial for T-cell activation. nih.gov The cornerstone of its effect is the suppression of Interleukin-2 (IL-2) synthesis. nih.govpatsnap.comdovepress.com CsA achieves this by interfering with signal transduction pathways within T-lymphocytes. researchgate.net Upon entering a T-cell, CsA binds to a cytosolic protein called cyclophilin. patsnap.comyoutube.com This CsA-cyclophilin complex then specifically binds to and inhibits calcineurin, a calcium-dependent phosphatase enzyme. patsnap.comyoutube.com

Calcineurin's normal function is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. patsnap.com Once dephosphorylated, NFAT translocates from the cytoplasm into the nucleus, where it binds to the promoter region of the IL-2 gene and initiates its transcription. patsnap.com By inhibiting calcineurin, the CsA-cyclophilin complex prevents NFAT's dephosphorylation and subsequent nuclear translocation. patsnap.com This blockade effectively halts the transcription of the IL-2 gene. researchgate.netnih.gov Research using protein extracts from lymphoma cells showed that the binding of specific lymphocyte factors to the IL-2 enhancer region is absent in CsA-treated cells. nih.gov Consequently, the production of IL-2, a critical growth factor for T-cell proliferation and differentiation, is significantly reduced, dampening the immune response. patsnap.comdovepress.com This inhibitory action extends to other cytokine genes as well, including that of IL-4. dovepress.com

CytokinePrimary Mechanism of ModulationKey Molecular TargetConsequence
Interleukin-2 (IL-2) Inhibition of gene transcription nih.govCalcineurin patsnap.comyoutube.comPrevents dephosphorylation and nuclear translocation of NFAT, blocking IL-2 synthesis. patsnap.com
Interleukin-4 (IL-4) Inhibition of gene transcription dovepress.comCalcineurin patsnap.comdovepress.comSimilar to IL-2, prevents the transcription of genes crucial for T-cell function. dovepress.com

Cellular Effects and Immunomodulation Research (in vitro and animal models)

T-cell Activation and Proliferation Research in Cell Culture

The inhibition of cytokine gene transcription by Cyclosporin A leads directly to the suppression of T-cell activation and proliferation. youtube.com As IL-2 is a primary signal for T-cell proliferation, its reduced synthesis results in the inability of T-cells to multiply and differentiate effectively. patsnap.com In vitro studies using lymphocyte proliferation assays have demonstrated that CsA inhibits T-cell division in a dose-dependent manner. nih.gov The mechanism of this suppression can depend on the nature of the T-cell stimulus and the differentiation state of the responding T-cell. nih.gov For instance, in some contexts, CsA was found to block the induction of IL-2 receptors on T-cells, preventing them from responding even when external IL-2 was provided. nih.gov This potent suppression of T-lymphocyte activity is the central pillar of its immunomodulatory function. researchgate.net

Cytokine Production and Inflammatory Response Research

Beyond its effects on T-cells, Cyclosporin A also modulates the production of inflammatory cytokines by other immune cells, such as macrophages and monocytes. nih.govnih.govresearchgate.net Studies on human alveolar macrophages revealed that CsA can inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-8 (IL-8). nih.gov In U937 monocyte-like cells, high concentrations of CsA decreased both basal and stimulated secretion of IL-1beta, TNF-alpha, IL-6, and IL-8. nih.govresearchgate.net Research in the context of influenza A virus (IAV) infection has shown that CsA can suppress IAV-induced inflammatory responses by inhibiting the polarization of M1 macrophages (pro-inflammatory) and facilitating M2 macrophage polarization (anti-inflammatory), thereby reducing the production of inflammatory cytokines. frontiersin.org This effect is mediated by targeting its intracellular receptor, cyclophilin A (CypA). frontiersin.org

Cell TypeCytokines AffectedObserved Effect
Human Alveolar Macrophages TNF-alpha, IL-8, IL-1beta, IL-6Inhibition of basal TNF-alpha and IL-8 secretion; inhibition of LPS-stimulated secretion of all four cytokines. nih.gov
U937 Monocyte-like Cells IL-1beta, TNF-alpha, IL-6, IL-8Decreased basal and stimulated secretion of all cytokines at high concentrations. nih.govresearchgate.net
IAV-Infected Macrophages General inflammatory cytokinesSuppression of inflammatory cytokine production via modulation of macrophage polarization. frontiersin.org

Apoptosis and Cell Cycle Modulation Research

The effect of Cyclosporin A on apoptosis (programmed cell death) and the cell cycle is complex and highly context-dependent. nih.govresearchgate.net In Jurkat and peripheral CD4+ T-cells, CsA has been found to markedly induce apoptosis, but specifically in the G0 phase of the cell cycle. nih.govresearchgate.net The susceptibility of these cells to CsA-induced apoptosis progressively decreases as they move through the cell cycle to the S and G2/M phases. nih.govresearchgate.net In contrast, in other cell types, CsA can have a protective, anti-apoptotic effect. For example, in cardiomyocytes under oxidative stress, low concentrations of CsA inhibited apoptosis by preventing the collapse of the mitochondrial membrane potential. nih.gov This is linked to its ability to inhibit the mitochondrial permeability transition pore (MPTP). nih.govijbs.com Studies in rat pituitary GH3 cells showed that CsA could induce both apoptotic and autophagic cell death in a dose-dependent manner, correlating with changes in the expression of factors like Bcl-2 and Bax. plos.org

Effects on Neural Precursor Cells (NPCs) in vitro and in vivo models

Research has uncovered a direct effect of Cyclosporin A on neural precursor cells (NPCs), which are composed of neural stem cells and their progeny. nih.govnih.gov Both in vitro and in vivo studies have demonstrated that CsA promotes the survival of NPCs, leading to an increase in their numbers. nih.govnih.govnih.gov This pro-survival effect enhances the pool of NPCs in the neurogenic niches of the adult brain without altering their proliferation rate or differentiation profile. nih.govnih.gov Mechanistic investigations revealed that this effect is not mediated by its classical immunosuppressive pathway involving calcineurin. nih.govutoronto.ca Instead, CsA enhances NPC survival through a calcineurin-independent mechanism by inhibiting the formation of the mitochondrial permeability transition pore. utoronto.ca This distinct pathway highlights a neuro-regenerative potential for the compound, separate from its immunomodulatory role. frontiersin.org

Effects on Glomerular and Mesangial Cells in vitro models

In vitro models using isolated glomeruli and cultured mesangial cells have been employed to study the renal side-effects of Cyclosporin A. nih.gov Research shows that CsA causes a concentration- and time-dependent contraction of both isolated glomeruli and mesangial cells. nih.gov This contractile effect is associated with a significant increase in intracytosolic free calcium concentration. nih.gov Further investigation into the mediators of this effect revealed that CsA stimulates the production of hydrogen peroxide, a reactive oxygen species (ROI), which itself can induce mesangial cell contraction. nih.gov The addition of antioxidants was found to significantly inhibit this CsA-mediated contraction. nih.gov These findings suggest that CsA creates an imbalance between vasoconstrictive and vasodilatory mediators in these renal cells, favoring vasoconstriction. nih.gov Other in vitro studies on kidney epithelial cells have shown that CsA can inhibit cell replication and protein synthesis, contributing to its nephrotoxic potential. nih.gov

Cell TypeKey Cellular EffectAssociated Mechanisms
Neural Precursor Cells (NPCs) Enhanced cell survival nih.govnih.govnih.govCalcineurin-independent; inhibition of mitochondrial permeability transition pore. utoronto.ca
Glomerular & Mesangial Cells Cell contraction nih.govIncreased intracellular calcium; production of reactive oxygen species (H₂O₂). nih.gov
Kidney Epithelial Cells (MDCK) Inhibition of replication and protein synthesis nih.govDirect inhibition of cellular synthetic processes. nih.gov

Preclinical Metabolic Research and Biotransformation Pathways of Cyclosporin A D4 Major

Cytochrome P450 Enzyme Research in Cyclosporin (B1163) A Metabolism

The biotransformation of Cyclosporin A is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.com Research in this area for Cyclosporin A-d4 investigates how this complex molecule is processed, which specific enzymes are involved, and which parts of the molecule are most susceptible to metabolic changes.

Table 1: Key Cytochrome P450 Isoforms in Cyclosporin A Metabolism

Enzyme Isoform Location Role in Metabolism
CYP3A4 Liver, Small Intestine Primary enzyme for Cyclosporin A biotransformation, responsible for the majority of metabolic clearance. frontiersin.orgwikipedia.orgyoutube.com

| CYP3A5 | Liver, Kidney | Contributes to metabolism, particularly in individuals with the expressing allele. frontiersin.orgresearchgate.net |

Metabolic soft spot identification is a critical area of research that aims to pinpoint the specific sites on a molecule that are most vulnerable to enzymatic modification. nih.govsigmaaldrich.comresearchgate.net For Cyclosporin A, a large and complex cyclic peptide, this involves identifying which of its eleven amino acid residues are targeted by CYP3A enzymes. nih.gov Research combining in silico predictive models with experimental validation using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to map these metabolic hotspots. nih.govresearchgate.net The primary metabolic reactions are hydroxylations and N-demethylations occurring at various amino acid residues. Identifying these soft spots is crucial for understanding how structural modifications, such as deuterium (B1214612) labeling in Cyclosporin A-d4, might alter the metabolic profile by strengthening the targeted C-H bonds, a phenomenon known as the kinetic isotope effect. researchgate.netresearchgate.netmusechem.com

Metabolite Identification and Profiling Research (in vitro and animal models)

The characterization of metabolites is essential to fully comprehend the biotransformation of Cyclosporin A-d4. This research is conducted using various preclinical models, including in vitro incubations with liver microsomes and studies in animal models, to create a comprehensive profile of the metabolites formed. nih.gov

The two major metabolic pathways for Cyclosporin A are N-demethylation and hydroxylation, catalyzed by CYP3A enzymes. nih.govnih.gov Hydroxylation primarily occurs on the MeBmt (residue 1) and other amino acid residues, leading to key metabolites like AM1 (9gamma-hydroxy cyclosporin A) and AM17 (1eta-hydroxy cyclosporin A). nih.govkuleuven.be N-demethylation, the removal of a methyl group, occurs at several of the N-methylated amino acid residues, resulting in metabolites such as AM4N (4N-desmethyl cyclosporin A). nih.govnih.govnih.gov More than 21 metabolites of Cyclosporin A have been identified, with AM1, AM9, and AM4N being among the most significant. nih.gov The pattern and quantity of these metabolites can be analyzed in preclinical models to understand the extent and rate of metabolism. nih.gov

Table 2: Major Primary Metabolites of Cyclosporin A

Metabolite Abbreviation Metabolic Pathway
1eta-hydroxy Cyclosporin A AM17 / M17 Hydroxylation nih.govkuleuven.be
9gamma-hydroxy Cyclosporin A AM1 / M1 Hydroxylation nih.govnih.gov

Deuterium labeling, as seen in Cyclosporin A-d4, is a powerful tool in metabolic research. nih.govhwb.gov.in Stable isotope-labeled compounds like Cyclosporin A-d4 serve as ideal internal standards for quantitative analysis by mass spectrometry, allowing for precise measurement of the parent drug and its metabolites in complex biological samples. musechem.comresearchgate.net The key advantage of using a deuterated standard is that it has nearly identical chemical and physical properties to the unlabeled compound but can be distinguished by its higher mass. researchgate.netresearchgate.net This allows researchers to accurately trace the metabolic fate of the drug, differentiate it from endogenous compounds, and improve the sensitivity and accuracy of pharmacokinetic studies. The strategic placement of deuterium atoms at known metabolic "soft spots" can also be used to intentionally slow down the rate of metabolism at that site, a technique used in drug discovery to improve a drug's pharmacokinetic properties. researchgate.netnih.gov

Comparative In Vitro Metabolism Studies Across Research Animal Species

In vitro metabolism studies are fundamental in preclinical drug development to characterize the biotransformation pathways of a new chemical entity and to understand potential species-specific differences. For Cyclosporin A and its deuterated analogue, Cyclosporin A-d4, these studies typically utilize liver microsomes from various research animal species. Liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which is primarily responsible for the phase I metabolism of Cyclosporin A. mdpi.comnih.gov The primary metabolic reactions for Cyclosporin A are hydroxylation and N-demethylation, which are catalyzed by the CYP3A subfamily of enzymes. nih.govnih.govnih.gov

Research findings reveal significant quantitative differences in the rate of Cyclosporin A metabolism across species, although the main biotransformation pathways are qualitatively similar. nih.gov Studies comparing liver microsomes from rats, dogs, hamsters, rabbits, and baboons demonstrate a wide spectrum of metabolic activity. nih.gov Dog liver microsomes, for instance, are highly efficient in metabolizing the compound, whereas rat liver microsomes exhibit a much slower metabolic rate. nih.gov

This variation in metabolic rate highlights the importance of selecting appropriate animal models for preclinical studies to ensure that the metabolic data can be reliably extrapolated to humans. nih.gov While the types of metabolites produced are generally consistent, the relative prevalence of these metabolites can differ between species, indicating variations in the activity or specificity of the involved enzymes. nih.gov

Detailed Research Findings

Comparative in vitro investigations using liver microsomes have established that the two principal metabolic pathways for Cyclosporin A in all tested animal species are hydroxylation and N-demethylation. nih.gov However, the efficiency of these pathways varies considerably.

Metabolic Rate: A key finding is the stark contrast in the rate of metabolism between canines and rodents. In a 30-minute incubation with liver microsomes, 70-100% of Cyclosporin A is metabolized by dog enzymes. nih.gov Conversely, rat liver microsomes metabolize only 2-8% of the compound in the same timeframe. nih.gov This suggests a significantly higher expression or activity of the relevant CYP3A enzymes in dogs compared to rats.

Metabolic Pathways: The profile of metabolites produced is largely consistent across species, with products of hydroxylation and N-demethylation being the most common. nih.gov In dogs, the major metabolites identified result from hydroxylation at the 1-β and 9-γ positions and N-demethylation at the 4-N position. nih.gov The primary metabolites are often designated as AM1 (hydroxylated at amino acid 1), AM9 (hydroxylated at amino acid 9), and AM4N (N-demethylated at amino acid 4). nih.gov While these pathways are common, their relative importance can differ among species. nih.gov Studies have also shown that intestinal microsomes can produce a similar metabolic profile to the liver, albeit at a slower rate. nih.gov

The data below summarizes the comparative metabolic rates and pathways observed in liver microsomes from different research animal species.

Data Tables

Table 1: Comparative Rate of Cyclosporin A Metabolism in Liver Microsomes

This table shows the percentage of Cyclosporin A metabolized by liver microsomes from different species over a 30-minute incubation period.

Species% Metabolism (in 30 min)Metabolic Rate
Rat2-8%Very Slow
Dog70-100%Very Efficient

Data sourced from studies on Cyclosporin A metabolism in liver microsomes. nih.gov

Table 2: Major In Vitro Metabolic Pathways of Cyclosporin A Across Species

This table outlines the primary biotransformation reactions for Cyclosporin A identified in in vitro studies using liver microsomes from various animal models.

SpeciesPrimary Metabolic PathwaysKey Enzyme Family
RatHydroxylation, N-demethylationCytochrome P450 (CYP3A)
DogHydroxylation, N-demethylationCytochrome P450 (CYP3A)
HamsterHydroxylation, N-demethylationCytochrome P450 (CYP3A)
RabbitHydroxylation, N-demethylationCytochrome P450 (CYP3A)
BaboonHydroxylation, N-demethylationCytochrome P450 (CYP3A)

Data compiled from comparative studies on Cyclosporin A biotransformation. nih.govnih.gov

Applications of Cyclosporin A D4 Major As a Research Tool and Probe

Pharmacokinetic and Pharmacodynamic Research in Preclinical Models

The use of deuterated compounds like Cyclosporin (B1163) A-d4 is instrumental in pharmacokinetic (PK) and pharmacodynamic (PD) research. The deuterium (B1214612) substitution can lead to a kinetic isotope effect, potentially slowing down metabolism at the deuterated sites. This property can be exploited to investigate the metabolic fate and clearance mechanisms of the parent compound, Cyclosporin A.

Pharmacokinetic studies in various animal models have characterized the behavior of Cyclosporin A, providing a basis for understanding where Cyclosporin A-d4 would be a valuable research tool.

Table 1: Selected Pharmacokinetic Parameters of Cyclosporin A in Different Animal Models

Parameter Rat Dog Cat
Bioavailability Variable ~22% (with food) ~108.61% (relative)
Time to MaximumConcentration (Tmax) ~4 hours ~1.4 hours ~2.21 hours

| Elimination Half-life (t½) | ~23.79 hours | Variable | Slow elimination |

This table presents data for the non-deuterated Cyclosporin A and serves as a reference for the types of parameters investigated in preclinical ADME studies where Cyclosporin A-d4 would be used as a tool.

Understanding the relationship between the concentration of a drug in the body (exposure) and its therapeutic or toxic effects (response) is a cornerstone of drug development. In preclinical studies, Cyclosporin A-d4 can be used to establish a more accurate exposure-response relationship for Cyclosporin A. By using Cyclosporin A-d4 as an internal standard, researchers can achieve highly accurate quantification of Cyclosporin A concentrations in biological samples from animal models. This precise measurement of exposure is then correlated with observed pharmacodynamic endpoints, such as the degree of immunosuppression or specific biomarkers of efficacy or toxicity. This allows for a more robust characterization of the dose-response and concentration-response relationships, which is critical for predicting clinical outcomes.

The most prominent application of Cyclosporin A-d4 is in the development and validation of bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. europa.eu In these methods, Cyclosporin A-d4 serves as an ideal internal standard. europa.eu Because it is chemically almost identical to Cyclosporin A, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, its different mass allows it to be distinguished from the non-labeled analyte. The use of a stable isotope-labeled internal standard like Cyclosporin A-d4 is the gold standard in bioanalysis as it corrects for variability in sample processing and matrix effects, leading to highly accurate and precise quantification of Cyclosporin A in complex biological matrices such as whole blood, plasma, and tissues. europa.eu

The validation of these bioanalytical methods is a rigorous process, guided by regulatory agencies like the FDA and EMA, to ensure their reliability for preclinical studies. europa.eufda.gov

Table 2: Key Parameters in Bioanalytical Method Validation

Validation Parameter Description
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy The closeness of the measured value to the true value.
Precision The degree of scatter between a series of measurements.
Linearity and Range The concentration range over which the method is accurate, precise, and linear.
Lower Limit ofQuantification (LLOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. |

In Vitro Drug Interaction Studies Research (e.g., enzyme inhibition/induction)

Cyclosporin A is known to be a substrate and an inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4, and the drug transporter P-glycoprotein (P-gp). drugbank.comresearchgate.net In vitro studies are essential to characterize these interactions and predict potential drug-drug interactions. In such assays, Cyclosporin A-d4 is an indispensable tool as an internal standard for the accurate quantification of Cyclosporin A. For example, in in vitro enzyme inhibition assays using human liver microsomes or recombinant CYP enzymes, Cyclosporin A-d4 allows for the precise measurement of the parent compound's depletion over time, which is used to determine inhibition constants (e.g., IC50, Ki). Similarly, in studies evaluating the induction of CYP enzymes in cultured hepatocytes, Cyclosporin A-d4 ensures the accurate measurement of Cyclosporin A concentrations, which is crucial for interpreting the results.

Target Engagement and Occupancy Research

The primary immunosuppressive effect of Cyclosporin A is mediated through its binding to the intracellular protein cyclophilin. wikipedia.org This interaction inhibits the calcineurin pathway, leading to a reduction in T-cell activation. wikipedia.org Target engagement and receptor occupancy studies aim to quantify the extent to which a drug binds to its intended target at a given dose. While direct studies utilizing Cyclosporin A-d4 as a probe for target engagement are not widely reported, its role as an internal standard is critical in the analytical methods supporting such research. For instance, in competitive binding assays designed to measure the binding of Cyclosporin A to cyclophilin, Cyclosporin A-d4 would enable the accurate quantification of the unbound fraction of the drug, providing an indirect measure of target engagement. researchgate.net

Biomarker Discovery and Validation Research in Preclinical Contexts

Biomarkers are measurable indicators of a biological state or condition and are crucial in drug development for monitoring disease progression and therapeutic response. In the context of Cyclosporin A therapy, biomarkers of efficacy (e.g., levels of specific cytokines) and toxicity (e.g., markers of kidney injury) are of great interest. The discovery and validation of such biomarkers in preclinical models rely on accurate measurement of drug exposure. Cyclosporin A-d4, by serving as a robust internal standard, ensures that the correlation between drug concentration and changes in biomarker levels is accurately determined. This is essential for validating a biomarker's utility in predicting the therapeutic or adverse effects of Cyclosporin A. Although Cyclosporin A-d4 is not the biomarker itself, its use is foundational to the high-quality data required for biomarker discovery and validation in a preclinical setting.

Use in Cell Permeability Studies as a Research Tool and Probe

Deuterated analogs of drugs, such as Cyclosporin A-d4, serve as invaluable tools in the precise quantification of their non-deuterated counterparts in complex biological matrices. In the context of cell permeability studies, particularly those employing in vitro models like the Caco-2 cell monolayer, Cyclosporin A-d4 is predominantly utilized as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This application is crucial for obtaining accurate and reliable data on the transport of Cyclosporin A across cellular barriers.

The Caco-2 cell line, derived from human colorectal carcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium. This model is widely used to predict the oral absorption of drugs. Studies investigating the permeability of Cyclosporin A across these monolayers are essential for understanding its absorption characteristics and its interaction with efflux transporters like P-glycoprotein (P-gp).

In a typical Caco-2 permeability assay, the transport of a drug from an apical (donor) compartment to a basolateral (receiver) compartment, and vice versa, is measured over time. To quantify the low concentrations of the drug that have permeated the cell layer, a highly sensitive and specific analytical method like LC-MS/MS is required. The inclusion of a stable isotope-labeled internal standard, such as Cyclosporin A-d4, is standard practice in these quantitative bioanalytical methods.

The role of Cyclosporin A-d4 is to correct for variability that can be introduced during sample preparation and analysis. Since Cyclosporin A-d4 has a slightly higher mass than Cyclosporin A due to the presence of deuterium atoms, it can be distinguished by the mass spectrometer. However, its chemical and physical properties are nearly identical to the parent drug. This means it behaves similarly during extraction, chromatography, and ionization. By adding a known amount of Cyclosporin A-d4 to the samples from the apical and basolateral compartments before processing, any loss of the analyte (Cyclosporin A) during these steps will be mirrored by a proportional loss of the internal standard. The ratio of the analytical signal of Cyclosporin A to that of Cyclosporin A-d4 is then used to calculate the exact concentration of Cyclosporin A, thereby ensuring the accuracy of the permeability measurements.

While direct studies focusing on the permeability characteristics of Cyclosporin A-d4 itself are not prevalent in the literature, its function as an internal standard is fundamental to the research that generates permeability data for Cyclosporin A. The following table illustrates the type of data obtained in a bidirectional Caco-2 permeability assay for Cyclosporin A, where Cyclosporin A-d4 would have been used for quantification.

Direction of TransportInitial Concentration (µM)Transported Amount (pmol)Apparent Permeability (Papp) (10⁻⁶ cm/s)
Apical to Basolateral (A-B)115.22.53
Basolateral to Apical (B-A)145.87.63
Apical to Basolateral (A-B) with P-gp Inhibitor130.55.08

Note: The data in this table is representative and intended for illustrative purposes to show the type of results generated in such studies.

The apparent permeability (Papp) values are calculated to quantify the rate of drug transport across the cell monolayer. A higher B-A than A-B Papp value is indicative of active efflux, often mediated by transporters like P-glycoprotein. The use of P-gp inhibitors in the assay can confirm this by showing an increase in the A-B transport and a decrease in the B-A transport. The accuracy of these determined Papp values is critically dependent on the precise quantification of Cyclosporin A, a task for which Cyclosporin A-d4 is an essential tool.

Advanced Research Methodologies and Future Directions with Cyclosporin A D4 Major

Integrated Omics Approaches in Cyclosporin (B1163) A-d4 Research (e.g., proteomics, metabolomics)

Integrated omics approaches, which combine data from various molecular levels, are pivotal in elucidating the complex mechanisms of action of Cyclosporin A and, by extension, its deuterated analog, Cyclosporin A-d4. Although research specifically detailing omics studies on Cyclosporin A-d4 is emerging, the extensive research on the parent compound provides a strong framework for understanding its deuterated counterpart. Proteomics and metabolomics, in particular, offer deep insights into the cellular responses to this immunosuppressive agent.

Proteomics studies have been instrumental in identifying proteins and pathways affected by Cyclosporin A. For instance, research on human gingival fibroblasts treated with Cyclosporin A revealed the overexpression of seventeen proteins and the underexpression of three. nih.gov These proteins were primarily associated with cell proliferation, metabolism, and oxidation. nih.gov Such proteomic data provides a roadmap for investigating how Cyclosporin A-d4 might similarly influence cellular protein expression, potentially with altered pharmacokinetics. In another study, comparative proteomic analysis of mouse podocytes treated with rapamycin (B549165) versus a combination with Cyclosporin A identified 36 differentially expressed proteins, highlighting the complex interplay of drug combinations at the protein level. nih.gov

Metabolomics complements proteomics by providing a snapshot of the small-molecule metabolites within a biological system. Integrated analyses combining transcriptomics and metabolomics of HepG2 cells exposed to Cyclosporin A have shown significant alterations in pathways related to bile acid biosynthesis and cholesterol metabolism. nih.gov These findings are crucial for understanding the mechanisms of drug-induced hepatotoxicity. nih.gov Similar integrated approaches with Cyclosporin A-d4 could reveal subtle but significant differences in metabolic impact due to the deuterium (B1214612) substitution, potentially affecting its efficacy and safety profile. The integration of multiple omics datasets allows for a more comprehensive understanding of the biological system's response to the drug. mdpi.com

The following table summarizes key findings from omics studies on Cyclosporin A, which can guide future research on Cyclosporin A-d4.

Omics ApproachBiological SystemKey FindingsPotential Relevance for Cyclosporin A-d4 Research
Proteomics Human Gingival FibroblastsAltered expression of 20 proteins involved in proliferation, metabolism, and oxidation. nih.govInvestigating if deuteration alters the impact on these cellular processes.
Proteomics Mouse Podocytes36 differentially expressed proteins in combination therapy, indicating complex drug interactions. nih.govUnderstanding how Cyclosporin A-d4 interacts with other drugs at the protein level.
Integrated Transcriptomics and Metabolomics HepG2 CellsDisruption of bile acid and cholesterol metabolism pathways. nih.govAssessing the potential for altered hepatotoxicity with the deuterated compound.
Integrative Cross-Omics Primary Mouse HepatocytesIdentification of key pathways and biomarkers related to hepatotoxicity. researchgate.netDeveloping predictive models for the safety and efficacy of Cyclosporin A-d4.

Computational Modeling and Simulation Research for Cyclosporin A-d4 Interactions

Computational modeling and simulation are indispensable tools for predicting and understanding the behavior of drug molecules at an atomic level. For Cyclosporin A-d4, these methods can provide insights into how deuterium substitution affects its interaction with biological targets.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible cyclic peptide like Cyclosporin A, MD simulations are valuable for investigating its dynamic properties, such as membrane permeability. nih.gov The development of accurate force fields for the unusual amino acids in Cyclosporin A is crucial for these simulations. nih.gov

MD simulations have been employed to study the conformation of Cyclosporin A in different environments, such as in apolar solutions and crystalline states. nih.gov These simulations have revealed significant conformational differences between the two states. nih.gov Furthermore, MD simulations have been used to investigate the interaction of various Cyclosporin variants with model membranes, such as dodecylphosphocholine (B1670865) (DPC) micelles. mdpi.comresearchgate.net These studies show that the peptide can become trapped on the surface of the micelle. mdpi.comresearchgate.net For Cyclosporin A-d4, MD simulations could predict how the increased mass of deuterium affects the vibrational modes of the molecule and its binding kinetics with its target, cyclophilin.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. oncodesign-services.com Computational SAR methods use machine learning and molecular modeling to predict the activity of new compounds. oncodesign-services.com For Cyclosporin A, SAR studies have identified that the leucine (B10760876) side chains at positions 4 and 6 are crucial for the interaction of the Cyclosporin-cyclophilin complex with calcineurin. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide a quantitative correlation between the physicochemical properties of a molecule and its biological activity. nih.gov These models are valuable in drug discovery for predicting the activity of novel compounds. nih.gov For Cyclosporin A-d4, computational SAR and QSAR studies could be employed to predict how deuteration at specific sites might alter its immunosuppressive activity or other biological effects. This can guide the synthesis of more potent and selective analogs.

Challenges and Opportunities in Deuterated Cyclosporin A Research

The primary opportunity in deuterated Cyclosporin A research lies in the potential to improve the pharmacokinetic and pharmacodynamic properties of the parent drug. google.com Deuteration can lead to a reduced rate of metabolism, which may result in a lower and/or less frequent dosing regimen. nih.gov This could also decrease the formation of potentially toxic metabolites. google.comnih.gov

However, there are also challenges. The synthesis of deuterated analogues can be complex and costly. researchgate.net Furthermore, while the kinetic isotope effect is the intended outcome of deuteration, it can sometimes lead to unexpected changes in metabolic pathways, a phenomenon known as metabolic switching. nih.gov

A significant challenge in the clinical use of Cyclosporin A is its narrow therapeutic window and high intra-individual pharmacokinetic variability. nih.govnih.gov Deuteration could potentially reduce this variability, leading to more predictable drug exposure. However, this needs to be confirmed through rigorous clinical studies. The potential for acute toxicity, as seen with the parent compound, also needs to be carefully evaluated for Cyclosporin A-d4. nih.gov

Potential for Novel Research Applications Beyond Immunosuppression

While Cyclosporin A is primarily known for its immunosuppressive effects, research has uncovered its potential in other therapeutic areas. These novel applications could also be explored for Cyclosporin A-d4, potentially with enhanced efficacy or reduced side effects.

One promising area is oncology. Some studies have shown that Cyclosporin A can have an antitumor effect on various cancer cells, including bladder and prostate cancer. frontiersin.orgnih.gov It has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines. frontiersin.orgnih.gov The immunomodulatory properties of low-dose Cyclosporin A may also be beneficial in cancer therapy. nih.govresearchgate.net

Another potential application is in the treatment of viral infections. A novel natural cyclosporin, [Melle⁴]cyclosporin, has been shown to have potent in vitro anti-HIV-1 activity while being devoid of immunosuppressive effects. researchgate.net This suggests that it may be possible to separate the anti-viral and immunosuppressive activities of cyclosporins, opening up new avenues for research with deuterated analogs.

Furthermore, non-immunosuppressive analogues of Cyclosporin A have been investigated for their ability to inhibit the growth of multidrug-resistant lung cancer cells. researchgate.net Exploring the potential of Cyclosporin A-d4 in these non-traditional roles could lead to the development of new therapies for a range of diseases.

Q & A

Q. How is Cyclosporin A-d4 utilized as an internal standard in mass spectrometry (MS)-based quantification of Cyclosporin A?

Cyclosporin A-d4 is employed as a deuterated internal standard (ISTD) to correct for matrix effects, ion suppression, and variability in sample preparation during LC-MS/MS analysis. Its isotopic signature (4 deuterium atoms) creates a distinct mass shift from Cyclosporin A, enabling precise quantification. Methodologically, researchers should:

  • Optimize chromatographic separation to resolve Cyclosporin A and its deuterated analog.
  • Validate the ISTD’s stability in biological matrices (e.g., blood, plasma) under storage and processing conditions .
  • Use calibration curves with serial dilutions of Cyclosporin A spiked into blank matrices, normalized to Cyclosporin A-d4 peak areas .

Q. What experimental design considerations are critical when using Cyclosporin A-d4 to study Cyclosporin A metabolism?

Key steps include:

  • Dose Selection : Ensure Cyclosporin A-d4 concentrations are sufficient for detection but do not perturb endogenous Cyclosporin A levels.
  • Sampling Timepoints : Align with pharmacokinetic profiles (e.g., peak absorption, elimination phases) to capture metabolic turnover.
  • Control Groups : Include matrices without Cyclosporin A-d4 to account for natural isotopic abundance interference .
  • Data Normalization : Use Cyclosporin A-d4 recovery rates to adjust for extraction efficiency variations .

Q. How does deuterium incorporation affect Cyclosporin A-d4’s chemical stability compared to non-deuterated Cyclosporin A?

Deuterium substitution at specific positions (e.g., methyl groups) can alter metabolic stability by slowing cytochrome P450-mediated oxidation (isotope effect). Researchers should:

  • Compare half-lives of Cyclosporin A and Cyclosporin A-d4 in hepatic microsomal assays.
  • Monitor for deuterium loss (e.g., via H/D exchange) in aqueous solutions using high-resolution MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Cyclosporin A quantification when using Cyclosporin A-d4 across different biological matrices?

Discrepancies may arise from matrix-specific ion suppression or differential protein binding. To address this:

  • Perform matrix effect studies by post-column infusion of Cyclosporin A-d4 to identify suppression/enhancement zones.
  • Validate recovery rates in each matrix (e.g., whole blood vs. plasma) using standard addition methods .
  • Cross-validate with orthogonal techniques (e.g., immunoassays) for critical samples .

Q. What advanced structural insights can be gained using Cyclosporin A-d4 in nuclear magnetic resonance (NMR) studies?

Cyclosporin A-d4’s deuterium atoms serve as probes for:

  • Conformational Dynamics : Site-specific deuteration (e.g., at methyl groups) allows tracking of hydrophobic interactions in lipid bilayers or protein binding pockets.
  • Solvent Accessibility : Deuterium isotope shifts in NMR spectra reveal solvent-exposed vs. buried regions during cyclophilin binding .
  • Methodological Note : Use ²H-decoupled ¹³C NMR to enhance signal resolution in complex biological samples .

Q. What are the implications of Cyclosporin A-d4’s N-methylation pattern for biosynthesis studies in Tolypocladium inflatum?

Cyclosporin A-d4 retains the seven N-methyl groups critical for cyclophilin binding and immunosuppressive activity. Researchers can:

  • Trace deuterium incorporation during biosynthesis using stable isotope feeding experiments.
  • Compare enzymatic kinetics of cyclosporin synthetase (CySyn) for deuterated vs. non-deuterated precursors to assess substrate flexibility .
  • Use gene knockout strains to isolate Bmt (4R-4-[(E)-2-butenyl]-4-methyl-L-threonine) synthesis pathways and their interaction with deuterated substrates .

Q. How can Cyclosporin A-d4 improve mechanistic studies of mitochondrial permeability transition pore (mPTP) inhibition in traumatic brain injury models?

Cyclosporin A-d4 enables precise tracking of drug distribution and target engagement in vivo. Methodological strategies include:

  • Dual Isotope Labeling : Pair Cyclosporin A-d4 with ¹⁵N-labeled cyclophilin D for co-localization studies via imaging MS.
  • Pharmacodynamic Modeling : Correlate deuterated drug concentrations in cerebrospinal fluid with mPTP inhibition efficacy using compartmental models .

Methodological Best Practices

  • LC-MS/MS Optimization : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients for baseline separation. Monitor transitions m/z 1219.8 → 1203.8 (Cyclosporin A) and m/z 1223.8 → 1207.8 (Cyclosporin A-d4) .
  • Data Validation : Apply ISO 17025 guidelines for ISTD stability, accuracy (±15% deviation), and precision (CV <10%) across three validation runs .
  • Ethical Compliance : For in vivo studies, ensure institutional approval for deuterated compound use and adhere to ARRIVE guidelines for animal research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.